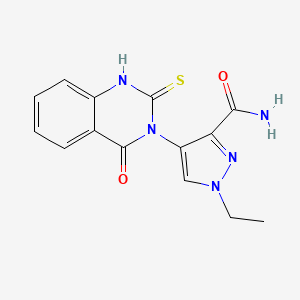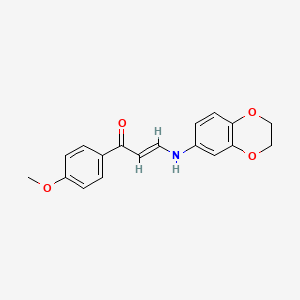
1-ethyl-4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a heterocyclic compound that features a quinazoline and pyrazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 1-ETHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the sulfur and nitrogen atoms. Common reagents used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide.
Scientific Research Applications
1-ETHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other quinazoline and pyrazole derivatives. For example:
2,4-Disubstituted thiazoles: These compounds also exhibit diverse biological activities and are used in similar research contexts.
1-ETHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of the quinazoline and pyrazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13N5O2S |
|---|---|
Molecular Weight |
315.35 g/mol |
IUPAC Name |
1-ethyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H13N5O2S/c1-2-18-7-10(11(17-18)12(15)20)19-13(21)8-5-3-4-6-9(8)16-14(19)22/h3-7H,2H2,1H3,(H2,15,20)(H,16,22) |
InChI Key |
RPXIHZKBNLSDNS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)N2C(=O)C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B10957026.png)
![1-[4-(4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B10957027.png)
![(1E)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B10957030.png)
![Ethyl 4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methylthiophen-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10957032.png)
![Ethyl 2-(ethylamino)-4-({[3-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazole-5-carboxylate](/img/structure/B10957048.png)
![methyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10957055.png)
![1-(2,6-dichlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10957057.png)
![4-(2,5-dimethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10957073.png)
![{[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetic acid](/img/structure/B10957083.png)
![(2E)-3-[(4-ethoxyphenyl)amino]-1-(3-methylphenyl)prop-2-en-1-one](/img/structure/B10957085.png)
![1-ethyl-4-{[(4-fluorophenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10957093.png)

![(2E)-3-{[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B10957107.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10957111.png)
